molecular formula C19H19FN8O5 B12295488 N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid

N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid

Katalognummer: B12295488
Molekulargewicht: 458.4 g/mol
InChI-Schlüssel: SGJMILOGOMOIPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Fluoroaminopterin is a novel and potent folic acid antagonist. It is primarily used in scientific research and is known for its ability to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis.

Vorbereitungsmethoden

The synthesis of 3’-Fluoroaminopterin involves several steps, typically starting with the fluorination of aminopterin. The reaction conditions often require specific reagents and catalysts to ensure the correct placement of the fluorine atom. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

3’-Fluoroaminopterin undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3’-Fluoroaminopterin has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.

    Biology: Employed in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit DNA synthesis.

    Industry: Utilized in the development of new pharmaceuticals and other chemical products .

Wirkmechanismus

The primary mechanism of action of 3’-Fluoroaminopterin involves the inhibition of dihydrofolate reductase. By binding to this enzyme, the compound prevents the formation of tetrahydrofolate, which is essential for the synthesis of purines and pyrimidines. This inhibition leads to a reduction in DNA, RNA, and protein synthesis, ultimately affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

3’-Fluoroaminopterin is unique compared to other folic acid antagonists due to its fluorine atom, which enhances its binding affinity and potency. Similar compounds include:

Eigenschaften

Molekularformel

C19H19FN8O5

Molekulargewicht

458.4 g/mol

IUPAC-Name

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-3-fluorobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19FN8O5/c20-10-5-8(17(31)26-12(18(32)33)3-4-13(29)30)1-2-11(10)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)

InChI-Schlüssel

SGJMILOGOMOIPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.